2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo group, an ethoxy group, and a formyl group attached to a phenoxy ring, along with an acetamide moiety linked to a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formylation: The formyl group is added through a formylation reaction, typically using reagents like formic acid or formyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetic acid.
Reduction: 2-(2-bromo-6-ethoxy-4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide.
Substitution: 2-(2-methoxy-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide.
Scientific Research Applications
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-formylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2-bromo-6-ethoxyphenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the specific combination of functional groups attached to the phenoxy ring and the acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-14(19)18(16)24-11-17(22)20-15-7-5-4-6-12(15)2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHZLESQBRNFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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